12-CASCADE,METHANE[4](3-OXO-6-OXA-2-AZAHEPTYLIDYNE),PROPIONIC ACID
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Overview
Description
12-CASCADE,METHANE4,PROPIONIC ACID: is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-CASCADE,METHANE4,PROPIONIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methane Backbone: The initial step involves the formation of the methane backbone through a series of alkylation reactions.
Introduction of the Oxo and Oxa Groups: The oxo (carbonyl) and oxa (ether) groups are introduced via oxidation and etherification reactions, respectively.
Incorporation of the Aza Group: The aza (nitrogen-containing) group is incorporated through amination reactions, often using reagents like ammonia or amines.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the complete structure of 12-CASCADE,METHANE4,PROPIONIC ACID.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxo group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to alcohols or the aza group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 12-CASCADE,METHANE4,PROPIONIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure may allow it to act as a drug candidate for targeting specific biological pathways involved in diseases.
Industry
In industrial applications, 12-CASCADE,METHANE4,PROPIONIC ACID is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 12-CASCADE,METHANE4,PROPIONIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 12-CASCADE,METHANE4,ACETIC ACID
- 12-CASCADE,METHANE4,BUTYRIC ACID
Uniqueness
Compared to similar compounds, 12-CASCADE,METHANE4,PROPIONIC ACID has a unique combination of functional groups that confer distinct reactivity and biological activity. Its propionic acid moiety, in particular, may enhance its solubility and bioavailability, making it more effective in certain applications.
Properties
CAS No. |
147633-36-1 |
---|---|
Molecular Formula |
C57H88N4O32 |
Molecular Weight |
0 |
Origin of Product |
United States |
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